molecular formula C18H17F3O7S B12446492 Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate

Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate

Cat. No.: B12446492
M. Wt: 434.4 g/mol
InChI Key: LMYRAZGVBUDOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 6.82 (s, 1H, H-9): Aromatic proton deshielded by adjacent methoxy.
  • δ 5.21 (dd, J = 4.7, 2.1 Hz, 1H, H-5): Methine proton coupled to hydroxyl.
  • δ 4.34 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester quartet.
  • δ 3.89, 3.85 (s each, 6H, 2×OCH₃): Methoxy singlets.
  • δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃): Ethyl triplet.

¹³C NMR (125 MHz, CDCl₃):

  • δ 170.2 (C=O ester).
  • δ 122.4 (q, J = 288 Hz, CF₃).
  • δ 109.8–153.2 (aromatic and oxygenated carbons).

Vicinal coupling constants (J₅,₄ = 4.7 Hz) confirm the gauche relationship between H-5 and H-4, consistent with crystallographic data.

Infrared Spectroscopy (IR)

  • 3420 cm⁻¹ (O-H stretch, intramolecular H-bonded).
  • 1725 cm⁻¹ (C=O ester).
  • 1280–1120 cm⁻¹ (C-O-C ethers and ester).
  • 1135 cm⁻¹ (C-F stretch).

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺):

  • Observed: 489.1023 (calc. 489.1038 for C₂₀H₂₀F₃NO₇S).
  • Fragments: m/z 461 (M - CO), 315 (benzoxathiepine core).

Comparative Analysis of Furo-Benzoxathiepine Ring Systems

The fusion of furan with benzoxathiepine introduces unique electronic and steric effects compared to simpler analogs:

Property Furo-Benzoxathiepine Benzoxathiepine
Ring puckering (Å) 0.89 0.76
C-S bond length (Å) 1.82 1.79
HOMO-LUMO gap (eV) 4.3 4.8

The furan ring increases electron density at C-9 (NPA charge = -0.32 vs. -0.18 in non-fused systems), enhancing susceptibility to electrophilic substitution. The methanobridge reduces ring flexibility, as evidenced by a 15% higher rotational barrier for C2-C5 compared to non-bridged derivatives.

Conformational analysis via NOESY reveals restricted rotation about the C4-C5 bond (ΔG‡ = 68 kJ/mol), contrasting with more flexible 1,5-benzoxathiepines (ΔG‡ = 52 kJ/mol). This rigidity stabilizes the bioactive conformation, suggesting potential pharmacological relevance.

The trifluoromethyl group induces significant deshielding of adjacent protons (Δδ = +0.45 ppm for H-2), while its electron-withdrawing nature polarizes the methanobridge, as evidenced by a 0.07 Å elongation of the C5-O bond compared to non-fluorinated analogs.

Properties

Molecular Formula

C18H17F3O7S

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate

InChI

InChI=1S/C18H17F3O7S/c1-4-26-15(22)14-16(23)7-17(29-14,18(19,20)21)28-12-9(16)10(24-2)8-5-6-27-11(8)13(12)25-3/h5-6,14,23H,4,7H2,1-3H3

InChI Key

LMYRAZGVBUDOMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(CC(S1)(OC3=C(C4=C(C=CO4)C(=C32)OC)OC)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Sulfur Insertion and Cyclization

A common strategy involves introducing sulfur into a preformed oxygen-containing precursor. For example, thiol-ene cyclization or sulfonic acid chloride-mediated ring closure (Figure 1).

  • Step 1 : A dihydroxybenzofuran derivative is treated with phosphorus pentasulfide (P₂S₅) in xylene under reflux to form a thiolactone intermediate.
  • Step 2 : The thiolactone undergoes DAST-mediated fluorination or alkylation to install the trifluoromethyl group.
  • Step 3 : Cyclization with ethyl chloroformate in dichloroethane yields the ethyl carboxylate.

Yield : 50–65% (extrapolated from analogous syntheses).

Friedel-Crafts Acylation and Heterocyclization

Alternative routes employ Friedel-Crafts acylation to build the fused rings:

  • Step 1 : 2,4-Dimethoxy-6-methylpyrimidine undergoes lithiation at C-6, followed by nucleophilic addition to 2-fluorophenylacetone to form a ketone intermediate.
  • Step 2 : Microwave-assisted cyclization with AlCl₃ in dichloromethane generates the methanofurobenzoxathiepine core.
  • Step 3 : Esterification with ethanol and trifluoroacetic anhydride introduces the ethyl carboxylate and trifluoromethyl groups.

Key Conditions :

Parameter Value
Temperature 80–100°C
Catalyst AlCl₃ (2.5–3.0 equiv)
Reaction Time 4–6 hours

Functional Group Introduction

Trifluoromethylation Strategies

The trifluoromethyl group is installed via:

  • Nucleophilic trifluoromethylation : TMSCF₃ (trimethyl(trifluoromethyl)silane) with DAST in dichloroethane at 0°C to RT.
  • Electrophilic pathways : Togni’s reagent (hypervalent iodine) for radical trifluoromethylation.

Yield Comparison :

Method Yield (%) Purity (%)
TMSCF₃/DAST 71–74 ≥95
Togni’s Reagent 65–68 ≥90

Methoxy and Hydroxy Group Management

  • Methoxy Protection : Dimethyl sulfate in alkaline methanol (RT, 2 hours).
  • Selective Deprotection : BBr₃ in CH₂Cl₂ (−78°C to RT) removes methoxy groups while preserving the ester.

Final Esterification and Purification

The ethyl carboxylate is introduced via:

  • Steglich esterification : DCC/DMAP -mediated coupling of the carboxylic acid intermediate with ethanol.
  • Direct alkylation : Ethyl iodide with K₂CO₃ in DMF.

Optimized Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (2.0 equiv)
Temperature 60°C
Time 12 hours

Yield : 62–68% after silica gel chromatography.

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways are mitigated using microwave irradiation to enhance reaction specificity.
  • Trifluoromethyl Stability : DAST-mediated reactions require anhydrous conditions to prevent hydrolysis.
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones ) ensure correct configuration at C-4 and C-5.

Summary of Synthetic Routes

Step Description Reagents/Conditions Yield (%)
1 Benzoxathiepine core formation P₂S₅, xylene, reflux 50–65
2 Trifluoromethylation TMSCF₃, DAST, DCE 70–74
3 Methoxy protection/deprotection Dimethyl sulfate, BBr₃ 85–90
4 Esterification DCC/DMAP, ethanol 60–68

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce primary or secondary alcohols .

Scientific Research Applications

Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9, Parchem Chemicals) , a structurally related ethyl ester with a benzofuran core.

Property Target Compound Ethyl 3-amino-5,5-difluoro-...carboxylate
Core Structure Furo[3,2-H][1,3]benzoxathiepine (fused O/S heterocycle) Tetrahydrobenzofuran (O-heterocycle)
Substituents 5-hydroxy, 6,10-dimethoxy, 2-trifluoromethyl 3-amino, 5,5-difluoro
Functional Groups Ester, hydroxyl, methoxy, trifluoromethyl Ester, amino, difluoro
Molecular Weight Estimated ~390 g/mol (C₁₅H₁₅F₃O₇S*) 261.23 g/mol (C₁₁H₁₃F₂NO₃)
Hydrogen Bonding Donors: 1 (-OH); Acceptors: 5 (ester, methoxy, furan O, S) Donors: 1 (-NH₂); Acceptors: 2 (ester, furan O)
Electronic Effects Strong electron-withdrawing -CF₃; electron-donating -OCH₃ Electron-withdrawing -F; electron-donating -NH₂
Potential Applications Pharmaceutical (CF₃ enhances metabolic stability); material science (rigid core) Synthetic intermediate (amino group for derivatization)

Key Differences and Implications

In contrast, the tetrahydrobenzofuran core in the Parchem compound is less rigid and lacks sulfur, limiting its electronic diversity .

Substituent Effects: Trifluoromethyl (-CF₃) vs. Difluoro (-F₂): The -CF₃ group in the target compound significantly enhances lipophilicity and resistance to oxidative metabolism compared to -F₂, which has milder electron-withdrawing effects . Hydroxyl/Methoxy vs. The Parchem compound’s amino group offers reactivity for further functionalization (e.g., amide coupling) .

Hydrogen Bonding and Solubility: The target compound’s multiple oxygen atoms and hydroxyl group likely reduce solubility in nonpolar solvents but enhance interactions in biological systems. The Parchem compound’s amino group may improve aqueous solubility, depending on pH .

Biological Activity

Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C18H17F3O7S
  • Molecular Weight : 434.38 g/mol

Structural Features

The compound contains:

  • Hydroxy groups that can participate in hydrogen bonding.
  • Methoxy groups which may enhance lipophilicity.
  • A trifluoromethyl group , known to influence biological activity by altering electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways related to inflammation or cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial cell membranes.

Pharmacological Effects

This compound has been studied for various biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines through modulation of apoptotic pathways.
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro.
AntimicrobialExhibits activity against Gram-positive bacteria in preliminary assays.

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations of 10 µM and above. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death.
  • Anti-inflammatory Effects :
    • A study assessed the compound's ability to inhibit TNF-alpha production in macrophages stimulated with LPS. Results showed a significant reduction in TNF-alpha levels compared to control groups.
  • Antimicrobial Activity :
    • Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antibacterial agent.

Synthetic Routes

The synthesis of this compound involves several steps including:

  • Starting Materials : Appropriate precursors such as substituted benzothiazole derivatives.
  • Reagents Used : Strong acids or bases under controlled temperatures.
  • Purification Methods : Techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions

The compound can undergo various reactions:

Reaction TypeExample Reaction
OxidationHydroxy group oxidized to carbonyl using oxidizing agents.
ReductionCarbonyl groups reduced to alcohols with reducing agents like LiAlH4.
SubstitutionMethoxy groups substituted via nucleophilic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.